molecular formula C11H6BrCl2NO2 B1205991 5-bromo-N-(2,4-dichlorophenyl)furan-2-carboxamide

5-bromo-N-(2,4-dichlorophenyl)furan-2-carboxamide

Cat. No.: B1205991
M. Wt: 334.98 g/mol
InChI Key: WLGDEQDNCRILHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2,4-dichlorophenyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and furan functional groups

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(2,4-dichlorophenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,4-dichlorophenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Amidation: The reaction of the brominated furan with 2,4-dichloroaniline to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amidation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,4-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation can lead to furan ring cleavage products.

Properties

Molecular Formula

C11H6BrCl2NO2

Molecular Weight

334.98 g/mol

IUPAC Name

5-bromo-N-(2,4-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H6BrCl2NO2/c12-10-4-3-9(17-10)11(16)15-8-2-1-6(13)5-7(8)14/h1-5H,(H,15,16)

InChI Key

WLGDEQDNCRILHR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)Br

solubility

0.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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